Cas no 869558-95-2 ((1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol)

(1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol is a versatile silyl-protected pyrazole derivative used in organic synthesis and pharmaceutical research. Its key structural features include a hydroxymethyl group at the 3-position of the pyrazole ring and a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group at the 1-position, enhancing stability and reactivity in synthetic applications. The SEM group offers selective deprotection under mild acidic conditions, making it valuable in multi-step synthesis. The hydroxymethyl functionality allows for further functionalization, enabling the construction of complex heterocyclic scaffolds. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules due to its balanced reactivity and protective group compatibility.
(1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol structure
869558-95-2 structure
Product Name:(1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol
CAS No:869558-95-2
MF:C10H20N2O2Si
MW:228.363503456116
CID:2137453
PubChem ID:69370086
Update Time:2025-11-01

(1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol
    • (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)methanol
    • WZELLTUAICWMCZ-UHFFFAOYSA-N
    • DB-335826
    • 869558-95-2
    • D87064
    • SCHEMBL5246866
    • (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol
    • Inchi: 1S/C10H20N2O2Si/c1-15(2,3)7-6-14-9-12-5-4-10(8-13)11-12/h4-5,13H,6-9H2,1-3H3
    • InChI Key: WZELLTUAICWMCZ-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C)CCOCN1C=CC(CO)=N1

Computed Properties

  • Exact Mass: 228.12940442g/mol
  • Monoisotopic Mass: 228.12940442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.3

(1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol Pricemore >>

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Additional information on (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol

Introduction to (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol (CAS No. 869558-95-2)

(1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol (CAS No. 869558-95-2) is a versatile compound with significant applications in the fields of medicinal chemistry and organic synthesis. This compound, also known as TESMOM, is characterized by its unique structure, which includes a pyrazole ring, a trimethylsilyl group, and an ethoxy methyl moiety. These structural features contribute to its stability and reactivity, making it an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

The pyrazole ring in (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol is a well-known pharmacophore that has been extensively studied for its biological activities. Pyrazoles are known to exhibit a wide range of biological properties, including anti-inflammatory, analgesic, and antipyretic effects. The presence of the trimethylsilyl group enhances the compound's stability and solubility, while the ethoxy methyl moiety provides additional functional groups for further chemical modifications.

Recent research has highlighted the potential of (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry in 2022 investigated the use of this compound as a precursor for the synthesis of potent anti-cancer drugs. The researchers found that derivatives of (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol exhibited significant cytotoxic activity against various cancer cell lines, including breast cancer and lung cancer cells.

In another study published in Organic & Biomolecular Chemistry in 2021, scientists explored the role of (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol in the synthesis of selective serotonin reuptake inhibitors (SSRIs). The results showed that this compound could be efficiently converted into SSRI derivatives with improved pharmacological profiles compared to existing drugs. This finding opens up new avenues for the development of more effective treatments for depression and anxiety disorders.

The versatility of (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol extends beyond its use as a pharmaceutical intermediate. It has also been utilized in the synthesis of functional materials and polymers. A research team from the University of California reported in Macromolecules in 2020 that this compound can serve as a building block for the preparation of stimuli-responsive polymers with potential applications in drug delivery systems and smart materials.

The synthetic route to (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol involves several well-established chemical transformations. Typically, the synthesis begins with the formation of a pyrazole ring through a condensation reaction between an appropriate hydrazine derivative and an α-diketone or α-ketoester. The resulting pyrazole is then functionalized with a trimethylsilyl group using a silylation reagent such as trimethylsilyl chloride (TMSCl). Finally, the ethoxy methyl moiety is introduced via an alkylation reaction using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl).

The physical properties of (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol have been thoroughly characterized. It is a colorless liquid with a molecular weight of 244.4 g/mol. The compound exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is reported to be around -30°C, and it has a boiling point of approximately 70°C at reduced pressure.

In terms of safety and handling, (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol should be stored under dry conditions and protected from moisture to prevent hydrolysis. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid skin contact and inhalation.

The market demand for (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol is expected to grow due to its increasing applications in pharmaceutical research and development. Major pharmaceutical companies are investing in the synthesis and evaluation of derivatives of this compound for various therapeutic indications. Additionally, academic institutions and research organizations are actively exploring new synthetic methods and applications for this versatile molecule.

In conclusion, (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol (CAS No. 869558-95-2) is a valuable compound with diverse applications in medicinal chemistry, organic synthesis, and materials science. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents and functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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